2-Amino-4-hydroxy-5-methoxybenzoic acid
Overview
Description
2-Amino-4-hydroxy-5-methoxybenzoic acid is an organic compound with the molecular formula C8H9NO4. It is a derivative of benzoic acid, characterized by the presence of amino, hydroxy, and methoxy functional groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-hydroxy-5-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis often begins with 4-methoxybenzoic acid.
Nitration: The 4-methoxybenzoic acid undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Hydroxylation: Finally, the compound is hydroxylated at the 4-position using appropriate reagents and conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-hydroxy-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-amino-4-oxo-5-methoxybenzoic acid.
Reduction: Formation of 2-amino-4-hydroxy-5-methoxybenzylamine.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
2-Amino-4-hydroxy-5-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-hydroxy-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its amino and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may undergo metabolic transformations that enhance its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-hydroxy-4-methoxybenzoic acid
- 2-Amino-4-methoxybenzoic acid
- 2-Hydroxy-5-methoxybenzoic acid
Uniqueness
2-Amino-4-hydroxy-5-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique combination of reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-amino-4-hydroxy-5-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,10H,9H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVFOUHGGVWJJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578706 | |
Record name | 2-Amino-4-hydroxy-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70578706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63407-32-9 | |
Record name | 2-Amino-4-hydroxy-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70578706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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